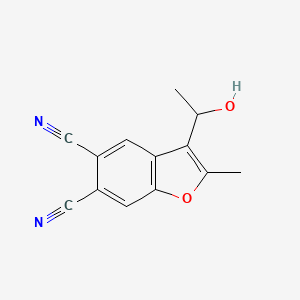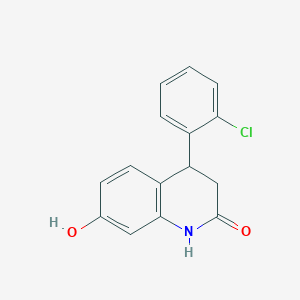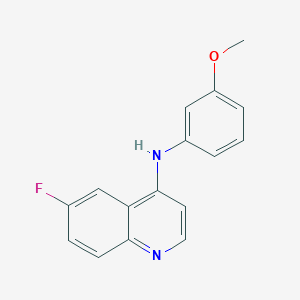
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with a hydroxyethyl group at the third position, a methyl group at the second position, and two nitrile groups at the fifth and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran core. The hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions. The nitrile groups are often introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(1-Oxoethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile.
Reduction: Formation of 3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-diamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzofuran core which is known to interact with various biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, inhibiting the replication of cancer cells. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively. The nitrile groups can form hydrogen bonds with amino acid residues in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-diamine: Similar structure but with amine groups instead of nitrile groups.
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dimethyl: Similar structure but with methyl groups instead of nitrile groups.
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dihydroxy: Similar structure but with hydroxy groups instead of nitrile groups.
Uniqueness
3-(1-Hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile is unique due to the presence of both hydroxyethyl and nitrile groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-2-methyl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)13-8(2)17-12-4-10(6-15)9(5-14)3-11(12)13/h3-4,7,16H,1-2H3 |
InChI Key |
UQNDWFIZWPPECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11458736.png)

![3-(morpholin-4-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B11458744.png)
![Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458745.png)

![9-(3-chlorophenyl)-17-(4-fluorophenyl)-12,14-dimethyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11458756.png)
![1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11458766.png)
![methyl 4-chloro-2-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11458769.png)
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B11458776.png)
![N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B11458778.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11458781.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11458791.png)
![2-(2,3-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11458797.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11458800.png)
